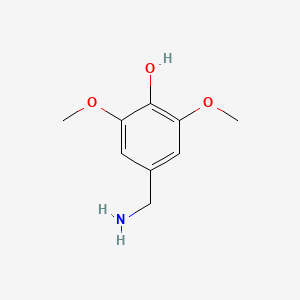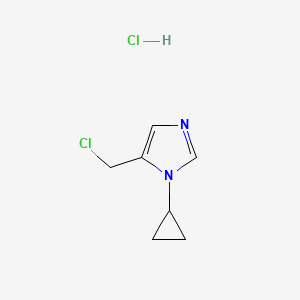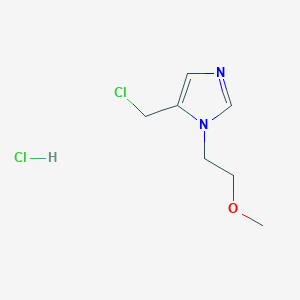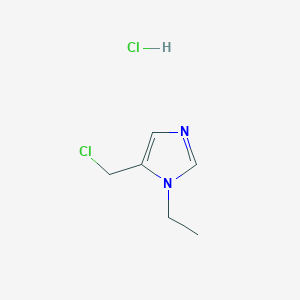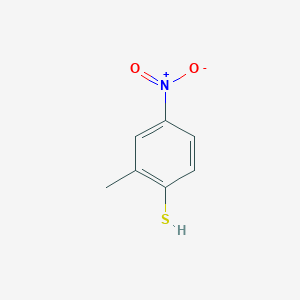
2-Methyl-4-nitrobenzenethiol
概要
説明
Synthesis Analysis
The synthesis of 2-Methyl-4-nitrobenzoic acid, a related compound, involves taking 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant . The synthesis routes of 2-Methyl-4-nitrobenzenethiol are detailed in various experiments.Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Aryl halides, like this compound, can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical and Chemical Properties Analysis
Nitro compounds like this compound are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .科学的研究の応用
Selective Photoreduction by Visible Light
Research by Xia et al. (2012) explored the selective reduction of nitroaromatic compounds, including 2,4-dinitrobenzenethiol, to amino derivatives using silver nanoparticles under visible light. This facile process, supported by quantum chemical calculations, illustrates the potential of 2-Methyl-4-nitrobenzenethiol in photochemical reactions, leveraging light to drive chemical transformations in ambient conditions (Xia et al., 2012).
Surface Photochemistry Reaction
Dong et al. (2011) provided experimental and theoretical evidence for the conversion of 4-nitrobenzenethiol (4-NBT) to p,p'-dimercaptoazobenzene (DMAB) on Ag and Cu sols through surface photochemistry. Their work, utilizing surface-enhanced Raman scattering (SERS) spectroscopy, underscores the chemical reactivity of nitrobenzenethiol derivatives on metal surfaces, contributing to our understanding of surface-catalyzed reactions (Dong et al., 2011).
Electrochemical Reactivity
Karikalan et al. (2017) focused on the electrocatalytic reduction of nitroaromatic compounds (NACs), including nitrobenzene derivatives, demonstrating the effectiveness of activated graphite sheets in reducing NACs under various atmospheric conditions. Their findings are significant for environmental remediation efforts, showing the potential of carbonaceous materials in detoxifying harmful nitroaromatic pollutants (Karikalan et al., 2017).
Photocatalytic Reduction Mechanism
The work by Choi et al. (2016) identified an intermediate in the photocatalytic reduction of nitrobenzenethiols on metallic surfaces. Through SERS and quantum chemical calculations, they revealed the formation of an anion radical as a key step, shedding light on the mechanistic details of nitroaromatic compound reductions and their potential applications in catalysis and environmental remediation (Choi et al., 2016).
作用機序
Target of Action
Similar compounds such as nitrobenzene are known to interact with various enzymes and proteins in the body .
Mode of Action
Nitrobenzene, a related compound, is known to undergo reduction reactions in the body . The nitro group is reduced to an amino group, which can then interact with various biological targets .
Biochemical Pathways
For example, the reduction of nitrobenzene to aniline involves several steps, including the formation of nitroso and hydroxylamine intermediates .
Pharmacokinetics
Similar compounds are known to be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Nitrobenzene and its derivatives are known to cause oxidative stress and damage to cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrobenzenethiol. For example, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity . .
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of 2-Methyl-4-nitrobenzenethiol are not fully understood due to the limited research available. It can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules in the cell. The nature of these interactions could be influenced by the nitro and methyl groups present in the molecule .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known. This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-methyl-4-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHVQTMIIWQQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
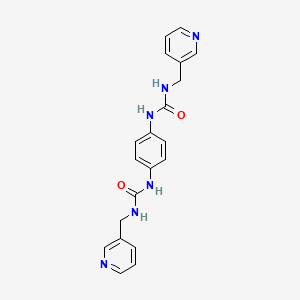

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

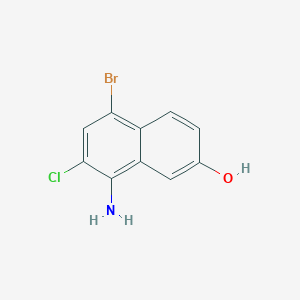

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)
